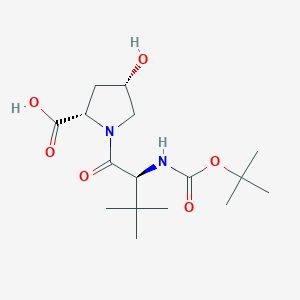

(2S,4S)-1-((S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S,4S)-1-((S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C16H28N2O6 and its molecular weight is 344.408. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (2S,4S)-1-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid, commonly referred to as a pyrrolidine derivative, is recognized for its potential biological activities. This article reviews the compound's structure, synthesis, and biological implications based on available research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- IUPAC Name : this compound

- CAS Number : 817183-33-8

- Molecular Formula : C16H28N2O6

- Molecular Weight : 344.40 g/mol

The structural formula indicates a complex arrangement that includes a pyrrolidine ring with various functional groups that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) chemistry, followed by coupling reactions to form the desired pyrrolidine structure. The synthetic pathway often emphasizes stereochemical control to ensure the correct configuration at the chiral centers.

Anticancer Activity

Recent studies have indicated that pyrrolidine derivatives can exhibit significant anticancer properties. For instance, compounds similar to (2S,4S)-1 have been shown to inhibit specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study published in ACS Chemical Biology highlighted the potential of such compounds in targeting cancer pathways effectively .

Neuroprotective Effects

Research has suggested that this class of compounds may also possess neuroprotective qualities. They are being investigated for their ability to modulate pathways involved in neurodegenerative diseases such as Parkinson's disease. Specifically, their interaction with LRRK2 (Leucine-rich repeat kinase 2), a target for Parkinson's treatment, has been noted .

Enzyme Inhibition

The compound has been explored for its role as an enzyme inhibitor. Inhibitors derived from pyrrolidine structures have shown promise in modulating various enzymatic activities that are crucial in metabolic pathways. The inhibition mechanisms often involve competitive binding to active sites or allosteric modulation .

Case Studies

Scientific Research Applications

Drug Development

The compound's structure allows it to act as a building block in the synthesis of various pharmaceuticals. Its ability to form stable derivatives makes it suitable for creating prodrugs that improve bioavailability and therapeutic efficacy.

Peptide Synthesis

Due to its amino acid-like structure, this compound can be utilized in peptide synthesis. It can serve as a chiral building block for synthesizing peptides with specific stereochemical configurations, which are crucial for biological activity.

Bioconjugation

The presence of functional groups in the molecule facilitates bioconjugation processes. This is particularly useful in developing targeted therapies where drugs are linked to antibodies or other biomolecules to enhance specificity and reduce side effects.

Analytical Chemistry

The compound can be employed as a standard reference material in analytical methods such as chromatography and mass spectrometry. Its distinct mass and retention characteristics allow for accurate quantification in complex biological matrices.

Case Study 1: Synthesis of Peptide Derivatives

A study demonstrated the use of (2S,4S)-1-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid as a key intermediate in synthesizing peptide derivatives with enhanced stability against enzymatic degradation. The resulting peptides showed improved pharmacokinetic profiles compared to their non-modified counterparts.

Case Study 2: Targeted Drug Delivery Systems

Research indicated that this compound could be conjugated with monoclonal antibodies to create targeted drug delivery systems. The conjugates exhibited increased efficacy in delivering cytotoxic agents specifically to cancer cells while minimizing off-target effects.

Properties

IUPAC Name |

(2S,4S)-1-[(2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-4-hydroxypyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O6/c1-15(2,3)11(17-14(23)24-16(4,5)6)12(20)18-8-9(19)7-10(18)13(21)22/h9-11,19H,7-8H2,1-6H3,(H,17,23)(H,21,22)/t9-,10-,11+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXBVELFAOEJDK-GARJFASQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)N1CC(CC1C(=O)O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)N1C[C@H](C[C@H]1C(=O)O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.